Tetrazine-PEG5-SS-amine
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Overview
Description
Tetrazine-PEG5-SS-amine is a compound that combines a tetrazine group, a disulfide bond, a five-unit polyethylene glycol (PEG) chain, and an amine group. This compound is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). It is also a click chemistry reagent, capable of undergoing inverse electron demand Diels-Alder (iEDDA) reactions with molecules containing trans-cyclooctene (TCO) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrazine-PEG5-SS-amine is synthesized through a series of chemical reactions that involve the incorporation of the tetrazine group, the disulfide bond, the PEG chain, and the amine group. The synthesis typically involves the following steps:
Formation of the Tetrazine Group: The tetrazine group is synthesized through a series of reactions involving hydrazine and nitriles.
Incorporation of the PEG Chain: The PEG chain is attached to the tetrazine group through a series of coupling reactions.
Formation of the Disulfide Bond: The disulfide bond is introduced through oxidation reactions involving thiol groups.
Attachment of the Amine Group: The amine group is attached to the PEG chain through amide bond formation reactions
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and pH. The use of automated reactors and purification systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrazine-PEG5-SS-amine undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: This reaction involves the tetrazine group reacting with TCO groups to form stable adducts.
Reduction and Oxidation Reactions: The disulfide bond can undergo reversible reduction and oxidation reactions, allowing for controlled release of linked molecules
Common Reagents and Conditions
iEDDA Reactions: Common reagents include molecules containing TCO groups. The reaction is typically carried out at room temperature in aqueous or organic solvents.
Reduction Reactions: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) are used under controlled conditions
Major Products Formed
iEDDA Reactions: The major products are stable adducts formed between the tetrazine group and TCO-containing molecules.
Reduction Reactions: The major products are free thiol groups and the reduced form of the compound.
Oxidation Reactions: The major products are the oxidized form of the disulfide bond
Scientific Research Applications
Tetrazine-PEG5-SS-amine has a wide range of scientific research applications, including:
Chemistry: Used as a click chemistry reagent for bioconjugation and labeling of biomolecules.
Biology: Employed in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery.
Medicine: Utilized in the development of diagnostic imaging agents and therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
Tetrazine-PEG5-SS-amine exerts its effects through the following mechanisms:
iEDDA Reactions: The tetrazine group reacts with TCO-containing molecules to form stable adducts, enabling bioconjugation and labeling.
Disulfide Bond Cleavage: The disulfide bond undergoes reversible reduction and oxidation reactions, allowing for controlled release of linked molecules.
PEG Chain: The PEG chain enhances the solubility and biocompatibility of the compound, reducing immunogenicity and non-specific binding .
Comparison with Similar Compounds
Tetrazine-PEG5-SS-amine is unique due to its combination of a tetrazine group, a disulfide bond, a PEG chain, and an amine group. Similar compounds include:
Methyltetrazine-PEG4-Alkyne: Contains a tetrazine group and a PEG chain but lacks the disulfide bond and amine group.
Aldehyde-benzyl-PEG5-alkyne: Contains a PEG chain and an alkyne group but lacks the tetrazine group and disulfide bond.
Amino-PEG4-BIS-PEG4-Alkyne: Contains a PEG chain and an alkyne group but lacks the tetrazine group and disulfide bond.
This compound stands out due to its ability to undergo iEDDA reactions, reversible disulfide bond cleavage, and enhanced solubility and biocompatibility provided by the PEG chain.
Properties
Molecular Formula |
C27H43N7O7S2 |
---|---|
Molecular Weight |
641.8 g/mol |
IUPAC Name |
N-[2-(2-aminoethyldisulfanyl)ethyl]-3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C27H43N7O7S2/c28-7-19-42-43-20-8-29-25(35)5-9-37-11-13-39-15-17-41-18-16-40-14-12-38-10-6-26(36)30-21-23-1-3-24(4-2-23)27-33-31-22-32-34-27/h1-4,22H,5-21,28H2,(H,29,35)(H,30,36) |
InChI Key |
HNAOWTQNMLZZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCSSCCN)C2=NN=CN=N2 |
Origin of Product |
United States |
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